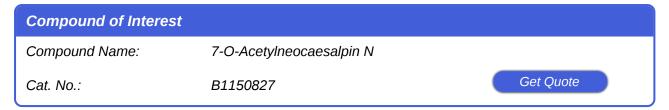


Application Note: 7-O-Acetylneocaesalpin N NMR Spectroscopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a cassane diterpenoid isolated from the seeds of Caesalpinia minax Hance.[1] As a member of a class of natural products with diverse biological activities, detailed structural elucidation is crucial for understanding its therapeutic potential and for use as a reference standard in drug development and quality control. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **7-O-Acetylneocaesalpin N**, including detailed data tables and standardized experimental protocols.

Chemical Structure

Figure 1: The chemical structure of **7-O-Acetylneocaesalpin N**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **7-O-Acetylneocaesalpin N** was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).



Position	δ (ррт)	Multiplicity	J (Hz)
1	5.11	d	11.2
2α	1.85	m	_
2β	1.63	m	_
3α	1.45	m	_
3β	1.21	m	_
5	1.70	d	11.2
6α	2.15	m	_
6β	1.98	m	
7	5.50	t	2.8
11α	2.21	m	
11β	2.05	m	
12α	1.80	m	
12β	1.55	m	_
14	4.81	d	2.0
15	7.25	S	_
17	2.12	S	
18	1.25	S	-
19	1.18	s	-
20	1.05	s	-
OAc-7	2.08	s	-
OAc-17	2.12	s	-

¹³C NMR Spectroscopic Data







The 13 C NMR spectrum of **7-O-Acetylneocaesalpin N** was recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.



Position	δ (ppm)	Carbon Type
1	78.5	СН
2	26.8	CH ₂
3	37.2	CH ₂
4	39.1	С
5	50.2	CH
6	23.5	CH ₂
7	71.3	CH
8	45.6	С
9	198.2	C=O
10	55.4	С
11	36.1	CH ₂
12	30.5	CH ₂
13	138.5	С
14	70.1	СН
15	143.8	СН
16	108.9	С
17	21.1	CH₃
18	28.1	CH₃
19	22.4	CH₃
20	15.9	CH₃
OAc-7 (C=O)	170.5	C=O
OAc-7 (CH₃)	21.3	CH₃
OAc-17 (C=O)	169.8	C=O



OAc-17 (CH₃) 20.9 CH₃

Experimental Protocols Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of 7-O-Acetylneocaesalpin N and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity (≥99.8% D).
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
 of glass wool directly into a clean, dry 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz (or higher field) spectrometer.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: 16 ppm.
- Acquisition Time: Approximately 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').



Temperature: 298 K.

Spectral Width: 240 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

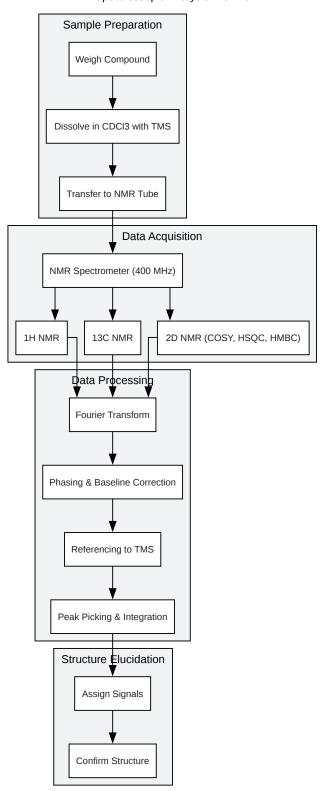
 Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations. Optimization of parameters such as spectral widths and acquisition times may be necessary based on the specific instrument.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase correct the resulting spectrum and apply a
 polynomial baseline correction.
- Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow and Structural Correlations





NMR Spectroscopic Analysis Workflow

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Caption: Workflow for NMR analysis of 7-O-Acetylneocaesalpin N.



Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The provided ¹H and ¹³C NMR data, along with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic analysis of **7-O-Acetylneocaesalpin N**. This information is invaluable for the identification and characterization of this compound in natural product research and for quality assessment in drug development pipelines. The application of 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Note: 7-O-Acetylneocaesalpin N NMR Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150827#7-o-acetylneocaesalpin-n-nmr-spectroscopic-analysis]

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